molecular formula C16H18N2OS B3018067 N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide CAS No. 2189565-06-6

N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide

Cat. No.: B3018067
CAS No.: 2189565-06-6
M. Wt: 286.39
InChI Key: NXHAUTCATMMJBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that includes a cyanocyclopentyl group, a methyl group, and a benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 1-cyanocyclopentylamine with methyl 2,3-dihydro-1-benzothiophene-3-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically conducted under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By blocking these pathways, the compound can exert anti-cancer effects by preventing tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanocyclopentyl derivatives and benzothiophene-based molecules. Examples are:

Uniqueness

What sets N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in both research and therapeutic applications.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-18(16(11-17)8-4-5-9-16)15(19)13-10-20-14-7-3-2-6-12(13)14/h2-3,6-7,13H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHAUTCATMMJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CSC2=CC=CC=C12)C3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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